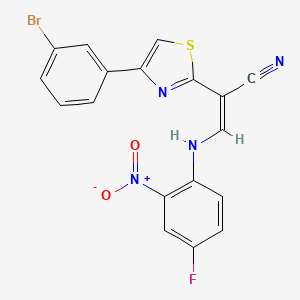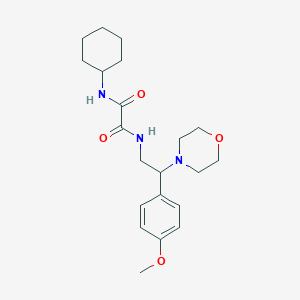
Benzyl azepan-4-ylcarbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl azepan-4-ylcarbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 . It is often used in the field of organic chemistry .
Molecular Structure Analysis
The molecular weight of this compound is 284.78 . The molecular structure can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical and Chemical Properties Analysis
This compound is a colorless to yellow sticky oil to semi-solid substance . It has a molecular weight of 284.78 . More detailed physical and chemical properties can be obtained from specialized databases or suppliers .科学的研究の応用
Kinetics and Mechanism of Hydrolysis Studies
Research into the kinetics and mechanism of acidic hydrolysis of related compounds provides insight into the behavior of benzyl azepan-4-ylcarbamate hydrochloride under similar conditions. Studies involving high-performance liquid chromatography (HPLC) and derivative spectrophotometry have shown that certain azepine derivatives undergo biphasic hydrolysis with a consecutive reaction mechanism, initially breaking azomethine bonds followed by slow hydrolysis of amide bonds (Archontaki et al., 1998). These findings contribute to a broader understanding of how this compound might react in acidic environments.
Chemical Synthesis and Drug Development
The synthesis and analysis of azepane isomers, including the detection of compounds in unregulated drugs, highlight the relevance of azepane derivatives in pharmacology and medicinal chemistry. Studies identifying new compounds in commercial products through a combination of chromatography and spectrometry techniques (Nakajima et al., 2012) emphasize the potential of this compound and similar compounds in drug development and forensic toxicology.
Pharmaceutical Industry Applications
Benzo[b]azepines are recognized for their significance in the pharmaceutical industry. Innovative methods for their synthesis, such as oxidative ring expansion, have been developed to access these valuable compounds efficiently (Stockerl et al., 2019). These methods potentially apply to the production and research of this compound, offering a straightforward approach to synthesizing structurally complex and pharmacologically relevant molecules.
Analytical Chemistry and Drug Metabolism
The detection and determination of active metabolites in drug research are critical for understanding the pharmacokinetics and pharmacodynamics of new therapeutic agents. Techniques such as radioreceptor assays for benzodiazepines have been employed to identify metabolites in rat tissues, providing valuable data on the metabolic pathways and activity of novel drugs (Fujimoto et al., 1984). Research in this area could inform studies on this compound, particularly in assessing its metabolic profile and potential as a therapeutic compound.
Supramolecular Chemistry and Crystallography
Studies on the molecular and supramolecular structures of related azepine derivatives offer insights into their chemical properties and potential applications. For instance, the analysis of benzo[b]pyrimido[5,4-f]azepines through X-ray crystallography reveals details about their molecular conformations and supramolecular assemblies, which are crucial for understanding their chemical reactivity and interactions (Acosta et al., 2015). Such research can guide the development of this compound, particularly in designing compounds with specific binding affinities or pharmacological activities.
特性
IUPAC Name |
benzyl N-(azepan-4-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-13-7-4-9-15-10-8-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMFICLCTVOXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
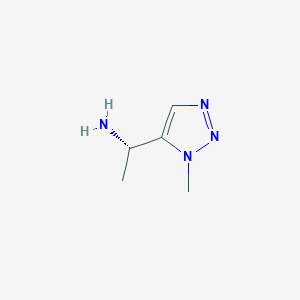
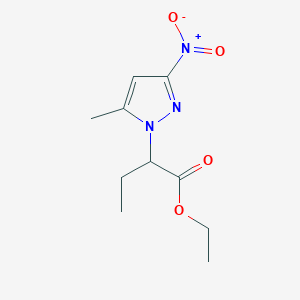
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)


![6-[4-(dimethylamino)benzyl]-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2991164.png)
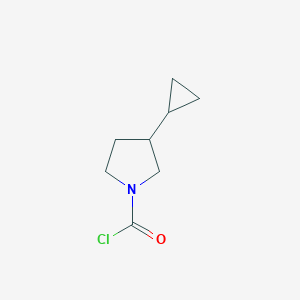
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydronaphthalene-1-carboxamide](/img/structure/B2991167.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[2-nitro-4-(trifluoromethyl)anilino]acetate](/img/structure/B2991168.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2991169.png)
